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Compound Focus: C28H20CI2N403
Cat. No.: S13115936

The compound with the molecular formula C28H20C12N403 has been researched as part of a series of novel
"indole-oxadiazole coupled isoxazole hybrids" (Compound 6a-0), which show promise as potent anticancer

agents targeting the EGFR tyrosine kinase [1].

The laboratory synthesis is a multi-step process, culminating in a key cycloaddition reaction [1]:

¢ Final Synthetic Step: A Cu(l)-catalyzed reaction between an in-situ generated nitrile oxide and the
organic intermediate 3-(3,5-dichloro-4-methoxyphenyl)-5-(1-(prop-2-yn-1-yl)-1H-indol-3-yl)-1,2,4-
oxadiazole.

¢ Reported Outcome: This method successfully produced the target compounds in good yields
(specific yields for individual compounds were not listed in the abstract) [1].

The chemical structures of all synthesized compounds were confirmed using 'H-NMR, 3C-NMR, and Mass

Spectrometry [1].

Scale-Up Production Protocol

Transitioning from a lab-scale synthesis to a manufacturing process requires careful planning and adjustment

of critical parameters. The following protocol outlines this scale-up process.

Pre-Scale-Up Activities
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¢ Risk Assessment: |dentify potential hazards associated with reagents, solvents, and intermediates.

Key operations like the cycloaddition reaction require a thorough thermal risk assessment.
¢ Define Critical Quality Attributes (CQASs): Determine the properties of the final API that impact

product quality, including:

o Purity and Impurity Profile

o

Potency

[¢]

[¢]

Crystal Form and Polymorphism
Particle Size Distribution

¢ Define Scale-Up Goal: The objective is to demonstrate a reproducible and controlled process at the

10 L to 50 L pilot scale, maintaining a yield and purity comparable to the lab scale while establishing
a control strategy for future manufacturing.

Detailed Pilot-Scale Process Description

The synthesis is scaled up using a jacketed, baffled glass-lined reactor. The following parameters are based

on a 20 L pilot-scale batch.

Reaction Mixture Composition

Quantity Molar .
. . Massl/Pilot Scale
Component Function (Lab Scale, Equivalents (20L)
mmol) (Eq.)
3-(3,5-dichloro-4- Dipolarophile 1.0 1.0 eq (Calculated based
methoxyphenyl)-5-(1-(prop-2- on MW)
yn-1-yl)-1H-indol-3-yl)-1,2,4-
oxadiazole
Nitrile Oxide Precursor (e.g., Reactant 1.2 1.2 eq (Calculated based
hydroximoy! chloride) on MW)
Copper(l) lodide (Cul) Catalyst 0.05 5 mol% (Calculated based
on limiting reagent)
Triethylamine (TEA) Base 2.5 2.5eq (Calculated based
on limiting reagent)
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Quantity Molar .
. . Mass/Pilot Scale

Component Function (Lab Scale, Equivalents 20L)

mmol) (Eq.)

Anhydrous Toluene Solvent - - ~10 L (to achieve
0.1-0.2M
concentration)

Process Parameters and Equipment

Parameter Specification

Primary Equipment 30 L Jacketed Glass-Lined Reactor with Baffles

Agitator Pitched-Blade Turbine or Hydrofoil Impeller

Mixing Maintain turbulent flow (Re > 10,000) [2]

Temperature Control Jacket with Circulating Chiller/Heater

Atmosphere Inert (Nitrogen or Argon)

Step-wise Operating Instructions

¢ Charge Solvent: Under a nitrogen atmosphere, charge 8 L of anhydrous toluene into the reactor.
e Charge Substrate and Catalyst: Add the oxadiazole intermediate and Cul catalyst to the reactor.
Initiate agitation at 150 rpm to achieve full suspension.
¢ Reaction Mixture Preparation: In a separate vessel, prepare a solution of the nitrile oxide precursor
and triethylamine in 2 L of toluene.
¢ Dosing and Reaction:
o Start the reactor's internal temperature control set to 25°C.
o Begin the controlled addition of the reaction mixture. The addition rate should be calibrated to
control the reaction exotherm and maintain the batch temperature below 30°C.
o After addition is complete, maintain the reaction at 25-30°C with continued agitation for 12-16
hours, monitoring by TLC or HPLC for reaction completion.
¢ Reaction Quenching: Upon completion, carefully add a 5% w/w aqueous ammonium chloride
solution to quench the reaction.
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e Phase Separation: Transfer the entire mixture to a liquid-liquid separator, separate the organic layer,
and wash twice with water.

e Concentration: Distill the organic layer under reduced pressure to a final volume of approximately 2-
3 L to precipitate the product.

¢ Isolation and Drying: Isolate the solid product by centrifugation, wash with cold toluene, and transfer
to a vacuum tray dryer. Dry at 40°C until constant weight is achieved and LOD (Loss on Drying) is
<0.5%.

Analytical Methodology and Quality Control

Robust analytical control is essential to ensure the scaled-up process consistently produces material that

meets quality standards [3].

In-Process Controls (IPC)

Test Point Analytical Method Acceptance Criteria

Reaction Completion HPLC Starting material < 2.0% area

Final Product Assay HPLC Purity = 98.0% area

Identity Confirmation H-NMR, MS Consistent with reference structure [1]
Impurity Profile HPLC All individual impurities < 0.15%

Final API Specification

Test Method Specification
Description Visual White to off-white powder
Identification HPLC, NMR Conforms to structure
Assay (HPLC) HPLC 97.0% - 102.0%

Water Content KF Titration NMT 0.5% wiw
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Test Method Specification
Residual Solvents GC Meets ICH limits
Heavy Metals ICP-MS NMT 20 ppm

Process Optimization and Regulatory Strategy

Successfully scaling up requires more than just larger equipment; it involves a holistic strategy.

e Addressing Scale-Up Challenges: A major challenge is heat transfer management. The heat
generated by a reaction scales with volume, while the surface area for cooling only scales with the
square of the linear dimension [2]. This makes controlling exothermic reactions more difficult at larger
scales. A controlled dosing strategy and an adequately sized reactor jacket are critical to prevent
thermal runaway [4] [2].

e Impurity Control: Impurities not detected at the lab scale may appear or increase during scale-up
due to longer mixing times or different heat transfer profiles [5]. A rigorous impurity identification and
control strategy is mandatory.

¢ Regulatory Compliance: The entire manufacturing process must adhere to Current Good
Manufacturing Practice (CGMP) regulations [3] [6]. This requires strict documentation, validated

analytical methods, and a robust quality management system to ensure the product's safety, identity,
strength, and quality.

The diagram below summarizes the logical workflow for the entire scale-up development process.
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Technology Transfer to Manufacturing
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Conclusion

This application note provides a foundational framework for scaling up the production of the anticancer
compound C2sH20Cl2N40Os. The strategy hinges on a thorough understanding of the chemical process,
proactive risk management, and strict adherence to quality-by-design principles. Success in scaling this
promising active pharmaceutical ingredient will require close collaboration between chemists and chemical

engineers to navigate the technical challenges and deliver a robust, compliant manufacturing process.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 8/8

Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s13115936?utm_src=pdf-bulk
https://www.smolecule.com/products/s13115936?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

